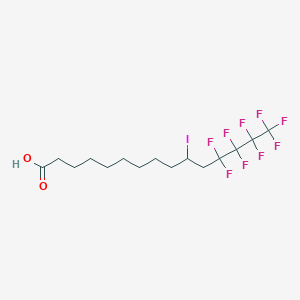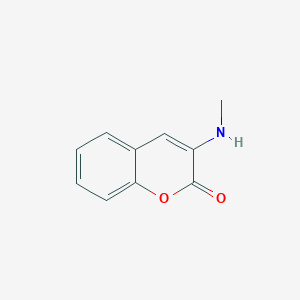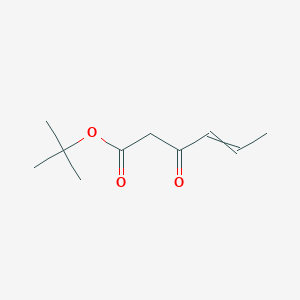
Dicyclohexyl(3-methoxyprop-1-EN-1-YL)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes It is characterized by the presence of a boron atom bonded to a 3-methoxyprop-1-en-1-yl group and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane typically involves the reaction of cyclohexylborane with 3-methoxyprop-1-en-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 3-methoxyprop-1-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, borates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Scientific Research Applications
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3-methoxyprop-1-en-1-yl group.
Cyclohexyl(3-methoxyprop-1-en-1-yl)borane: Contains only one cyclohexyl group.
Triethylborane: Another organoborane with different alkyl groups.
Uniqueness
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is unique due to the presence of both cyclohexyl and 3-methoxyprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other organoboranes may not be suitable.
Properties
CAS No. |
178804-55-2 |
|---|---|
Molecular Formula |
C16H29BO |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
dicyclohexyl(3-methoxyprop-1-enyl)borane |
InChI |
InChI=1S/C16H29BO/c1-18-14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h8,13,15-16H,2-7,9-12,14H2,1H3 |
InChI Key |
RLYJYCZHLXUALQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCOC)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)
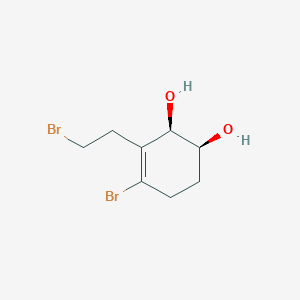
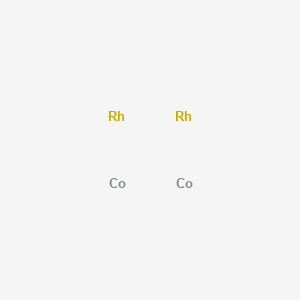
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
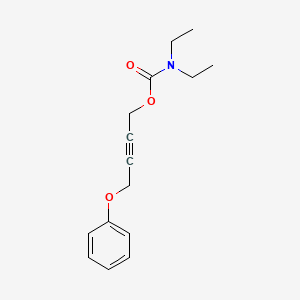

![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
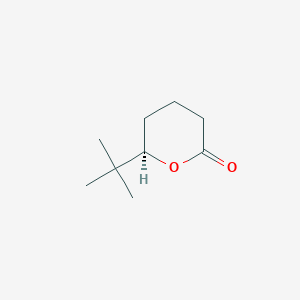
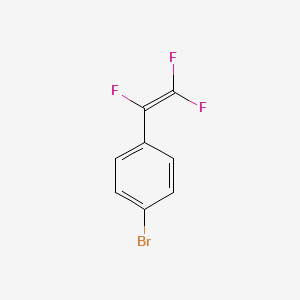
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
